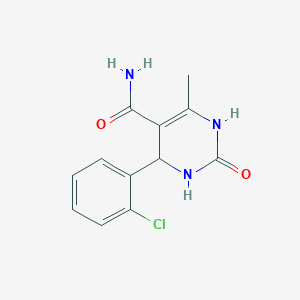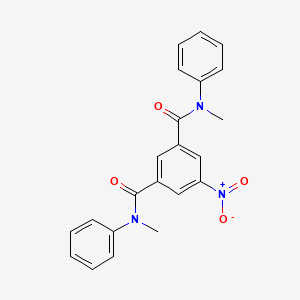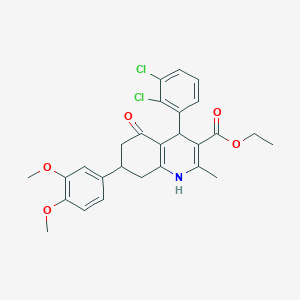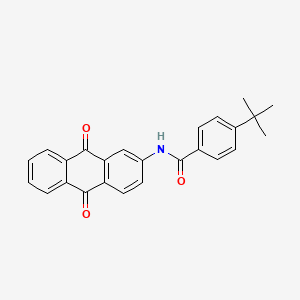![molecular formula C20H26N2O7 B11640219 (1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)
(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide est un composé organique complexe avec une structure tricyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du noyau tricyclique, suivie de l’introduction du groupe anilino-oxoéthyl. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont cruciales pour obtenir des rendements élevés et une grande pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour garantir la possibilité de mise à l’échelle et la rentabilité. Cela comprend l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour répondre aux exigences de la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium et des nucléophiles comme l’azoture de sodium. Les conditions de réaction, y compris la température, le solvant et le pH, jouent un rôle important dans la détermination de l’issue de la réaction.
Principaux produits
Applications de la recherche scientifique
Chimie
En chimie, (1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En biologie, ce composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des cibles biologiques spécifiques la rend utile pour étudier les processus et les voies cellulaires.
Médecine
En médecine, (1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide est étudié pour ses applications thérapeutiques potentielles. Ses interactions avec les cibles moléculaires suggèrent qu’il pourrait être développé en un candidat médicament pour le traitement de diverses maladies.
Industrie
Dans l’industrie, ce composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with molecular targets suggest it could be developed into a drug candidate for treating various diseases.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
Le mécanisme d’action de (1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets thérapeutiques souhaités. La structure du composé lui permet de se lier aux enzymes et aux récepteurs, influençant ainsi leur activité et les voies de signalisation en aval.
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,2R,6R,9R)-N-(2-anilino-2-oxoéthyl)-4,4,11,11-tétraméthyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodécane-8-carboxamide : est comparé à d’autres composés tricycliques et dérivés présentant des groupes fonctionnels similaires.
Unicité
L’unicité de ce composé réside dans sa structure tricyclique et la présence de multiples groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles biologiques en fait un composé polyvalent dans la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C20H26N2O7 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C20H26N2O7/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(24)21-10-12(23)22-11-8-6-5-7-9-11/h5-9,13-16,18H,10H2,1-4H3,(H,21,24)(H,22,23)/t13-,14+,15?,16-,18-/m1/s1 |
Clé InChI |
VLMQBLQREDZTPU-BJLQQYENSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H]3[C@H](OC([C@@H]2O1)C(=O)NCC(=O)NC4=CC=CC=C4)OC(O3)(C)C)C |
SMILES canonique |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640179.png)
![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)
![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)
![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)

